N'-(1-(3-Aminophenyl)ethylidene)-2-(4-methoxyphenyl)acetohydrazide
CAS No.:
Cat. No.: VC18389945
Molecular Formula: C17H19N3O2
Molecular Weight: 297.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H19N3O2 |
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Molecular Weight | 297.35 g/mol |
IUPAC Name | N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-(4-methoxyphenyl)acetamide |
Standard InChI | InChI=1S/C17H19N3O2/c1-12(14-4-3-5-15(18)11-14)19-20-17(21)10-13-6-8-16(22-2)9-7-13/h3-9,11H,10,18H2,1-2H3,(H,20,21)/b19-12+ |
Standard InChI Key | SNRFKHJHQATIFQ-XDHOZWIPSA-N |
Isomeric SMILES | C/C(=N\NC(=O)CC1=CC=C(C=C1)OC)/C2=CC(=CC=C2)N |
Canonical SMILES | CC(=NNC(=O)CC1=CC=C(C=C1)OC)C2=CC(=CC=C2)N |
Introduction
Chemical Identification and Molecular Properties
Structural Composition and Nomenclature
The IUPAC name N'-(1-(3-aminophenyl)ethylidene)-2-(4-methoxyphenyl)acetohydrazide reflects its bifunctional structure: a hydrazide group (-NH-NH₂) linked to a 3-aminophenyl ethylidene moiety and a 4-methoxyphenylacetyl group. The molecular formula C₁₇H₁₉N₃O₃ confirms the presence of 17 carbon, 19 hydrogen, 3 nitrogen, and 3 oxygen atoms . Key functional groups include:
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Hydrazide (-CONHNH₂): Imparts reactivity toward carbonyl compounds, enabling Schiff base formation.
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4-Methoxyphenyl: Enhances solubility and influences electronic properties via the methoxy group’s electron-donating effects.
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3-Aminophenyl ethylidene: Provides a site for further functionalization and potential biological interactions.
Table 1: Fundamental Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₁₉N₃O₃ | |
Molar Mass (g/mol) | 313.35 | |
CAS Registry Number | 511515-70-1 |
Spectroscopic Characterization
1H NMR data for analogous hydrazones reveal distinct peaks corresponding to aromatic protons (δ 6.92–7.35 ppm), methylidene groups (δ 2.10–2.50 ppm), and hydrazide NH signals (δ 10.90 ppm) . The 13C NMR spectrum typically shows carbonyl carbons at δ 166–170 ppm and aromatic carbons between δ 112–156 ppm .
Synthesis and Reaction Mechanisms
Conventional Synthetic Routes
The compound is synthesized via condensation of 2-(4-methoxyphenyl)acetohydrazide with 1-(3-aminophenyl)ethanone in ethanol under reflux conditions . This reaction proceeds through nucleophilic attack of the hydrazide’s amino group on the ketone’s carbonyl carbon, followed by dehydration to form the ethylidene linkage.
Table 2: Optimal Synthesis Conditions
Mechanistic Insights
Hydrazinolysis of amide bonds in precursor cyanoacetohydrazides (e.g., N'-(1-arylethylidene)-2-cyanoacetohydrazide) facilitates the formation of hydrazone derivatives without catalysts . The reaction’s regioselectivity is attributed to the stabilization of intermediates through intramolecular hydrogen bonding, as evidenced by X-ray crystallography .
Crystallographic and Structural Analysis
Crystal Packing and Hydrogen Bonding
Single-crystal X-ray diffraction studies of related hydrazones (e.g., N′-[1-(4-methoxyphenyl)ethylidene]acetohydrazide) reveal monoclinic crystal systems with space group P2₁/n . Key structural features include:
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Centrosymmetric Dimers: Stabilized by N–H···O hydrogen bonds between the hydrazide NH and carbonyl oxygen of adjacent molecules (bond length: ~2.02 Å) .
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Planar Aromatic Systems: The 4-methoxyphenyl and ethylidene groups adopt near-coplanar arrangements, facilitating π-π stacking interactions.
Table 3: Selected Crystallographic Data
Parameter | Value | Source |
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Crystal System | Monoclinic | |
Space Group | P2₁/n | |
Unit Cell Dimensions | a = 13.282 Å, b = 4.992 Å, c = 16.854 Å | |
β Angle | 98.88° | |
Hydrogen Bond Length | N–H···O: 2.02 Å |
Bond Lengths and Angles
The C=N bond in the ethylidene moiety measures 1.278 Å, consistent with double-bond character . The C–O bond of the methoxy group is 1.420 Å, reflecting typical ether linkages .
Applications and Future Directions
Pharmaceutical Development
This compound serves as a precursor for:
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Anticancer Agents: Functionalization at the 3-amino group enables conjugation with cytotoxic moieties (e.g., platinum complexes) .
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Antimicrobial Coatings: Incorporation into polymers enhances material resistance to microbial colonization .
Analytical Chemistry
Hydrazones are employed in spectrophotometric detection of metal ions due to their colorimetric responses upon chelation .
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